Cas no 898406-72-9 (N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide)

N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide structure
898406-72-9 structure
Product Name:N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide
CAS No:898406-72-9
MF:C23H28ClN3O4S
MW:478.004123687744
CID:6071361
PubChem ID:18574517
Update Time:2025-10-30

N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide
    • N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide
    • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide
    • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
    • 898406-72-9
    • F2571-0477
    • AKOS024661246
    • Inchi: 1S/C23H28ClN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29)
    • InChI Key: UZZHFMIKYMVKRY-UHFFFAOYSA-N
    • SMILES: C(NCCC1CCCCN1S(C1=CC=C(Cl)C=C1)(=O)=O)(=O)C(NC1=CC=CC(C)=C1C)=O

Computed Properties

  • Exact Mass: 477.1489053g/mol
  • Monoisotopic Mass: 477.1489053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 749
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 104Ų

N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide Pricemore >>

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Additional information on N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide

Recent Advances in the Study of N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide (CAS: 898406-72-9)

The compound N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide (CAS: 898406-72-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of considerable interest for drug development.

One of the key areas of research has been the investigation of the compound's interaction with cellular targets. Preliminary findings suggest that N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide exhibits high affinity for certain protein receptors involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its ability to inhibit the activity of these receptors, leading to reduced cell proliferation and inflammation. These results highlight the compound's potential as a lead candidate for the development of novel anti-inflammatory and anti-cancer therapies.

Further research has explored the pharmacokinetic profile of this compound. Recent pharmacokinetic studies have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Advanced computational modeling and structure-activity relationship (SAR) studies are currently being employed to design derivatives with improved pharmacokinetic properties and reduced toxicity.

In addition to its therapeutic potential, the synthesis and scalability of N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide have also been a focus of recent investigations. Innovative synthetic routes have been developed to enhance yield and purity, addressing previous limitations in large-scale production. These advancements are critical for facilitating further preclinical and clinical evaluations of the compound.

Looking ahead, the continued exploration of N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,3-dimethylphenyl)ethanediamide holds great promise for the development of new therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. Future studies will likely focus on validating its efficacy in animal models and identifying potential biomarkers for patient stratification in clinical trials.

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